[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid
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Overview
Description
[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid: is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring, a chromenone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[1,4]dioxin ring, the introduction of the chromenone core, and the incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
- 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-chromen-4-one
- 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-(2-hydroxy-5-methoxy-phenyl)-propenone
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Comparison: Compared to these similar compounds, [3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-4-oxo-2-trifluoromethyl-4H-chromen-7-yloxy]-acetic acid is unique due to the presence of the trifluoromethyl group and the acetic acid moiety. These structural features may confer distinct chemical and biological properties, such as increased stability, enhanced reactivity, or specific interactions with biological targets.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O7/c21-20(22,23)19-17(10-1-4-13-15(7-10)28-6-5-27-13)18(26)12-3-2-11(8-14(12)30-19)29-9-16(24)25/h1-4,7-8H,5-6,9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHMUWJKVLKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)OCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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